Welcome to the BenchChem Online Store!
molecular formula C14H11Cl B3051839 9-(Chloromethyl)-9H-fluorene CAS No. 36375-77-6

9-(Chloromethyl)-9H-fluorene

Cat. No. B3051839
M. Wt: 214.69 g/mol
InChI Key: KWRQHOKCZDPPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06403324B1

Procedure details

The precursor for Fm—S—Ph—CO2H, 9-fluorenylmethyl chloide (Fm—Cl) was synthesized as follows. A solution of 25.0 g of 9-fluorenmethanol (127 mmol, ALDRICH® Chemical Company was refluxed with 150 ml of thionyl chloride. for 30 minutes. The excess thionyl chloride was a removed by distillation and the residue distilled at reduced pressure, then crystallized from ethanol two times to afford 19.2 g of 9-fluorenylmethyl chloride (89.4 mmol, 70%) as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14]O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>>[CH:1]1[C:13]2[CH:12]([CH2:14][Cl:18])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CO
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precursor for Fm—S—Ph—CO2H, 9-fluorenylmethyl chloide (Fm—Cl) was synthesized
CUSTOM
Type
CUSTOM
Details
a removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol two times

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 89.4 mmol
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.